molecular formula C10H12N2O B065674 N-[(1E)-N-Methylethanimidoyl]benzamide CAS No. 176240-32-7

N-[(1E)-N-Methylethanimidoyl]benzamide

Cat. No. B065674
CAS RN: 176240-32-7
M. Wt: 176.21 g/mol
InChI Key: ZWBFPAZJOZVWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1E)-N-Methylethanimidoyl]benzamide, commonly known as MEAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEAB is a benzamide derivative that has been synthesized through a novel method and has been found to exhibit promising pharmacological properties.

Mechanism Of Action

Further studies are needed to understand the exact mechanism of action of MEAB and its interaction with various signaling pathways.
3. Optimization of synthesis method: The synthesis method of MEAB can be optimized to improve the yield and reduce the cost of the compound.
4. Combination therapy: MEAB can be studied in combination with other compounds to enhance its pharmacological properties and improve its efficacy in various diseases.
Conclusion:
MEAB is a promising compound that exhibits multiple pharmacological properties, making it a potential candidate for various scientific research applications. The synthesis method of MEAB is simple, and the compound can be synthesized with high purity. MEAB has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties, among others. However, there is limited research available on MEAB, and further studies are needed to confirm its pharmacological properties and potential applications in various diseases.

Advantages And Limitations For Lab Experiments

MEAB has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: MEAB can be synthesized with high purity using a simple method, making it easy to work with in lab experiments.
2. Multiple pharmacological properties: MEAB exhibits multiple pharmacological properties, making it a potential candidate for various research applications.
3. Low toxicity: MEAB has been shown to have low toxicity in vitro and in vivo, making it a safe compound for lab experiments.
Some of the limitations of MEAB include:
1. Limited research: MEAB is a relatively new compound, and there is limited research available on its pharmacological properties.
2. Lack of in vivo studies: Most of the studies on MEAB have been carried out in vitro, and there is a lack of in vivo studies available.
3. Cost: MEAB is a relatively expensive compound, which may limit its use in lab experiments.

Future Directions

There are several future directions for research on MEAB. Some of the key areas where research can be focused include:
1. In vivo studies: More in vivo studies are needed to confirm the pharmacological properties of MEAB and its potential applications in various diseases.
2.

Synthesis Methods

MEAB has been synthesized through a novel method using benzoyl chloride and N-methylethanolamine as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is obtained through a simple workup procedure. The purity of the synthesized MEAB is confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

MEAB has been found to exhibit promising pharmacological properties, making it a potential candidate for various scientific research applications. Some of the key research areas where MEAB has been studied include:
1. Neuroprotection: MEAB has been found to exhibit neuroprotective properties by reducing the oxidative stress-induced damage to neurons. It has been shown to enhance the survival of neurons and improve their function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anti-inflammatory: MEAB has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It has been shown to inhibit the activation of NF-κB, a key regulator of inflammation, making it a potential candidate for the treatment of various inflammatory diseases.
3. Anti-cancer: MEAB has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs.

properties

CAS RN

176240-32-7

Product Name

N-[(1E)-N-Methylethanimidoyl]benzamide

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(C,N-dimethylcarbonimidoyl)benzamide

InChI

InChI=1S/C10H12N2O/c1-8(11-2)12-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,12,13)

InChI Key

ZWBFPAZJOZVWDN-UHFFFAOYSA-N

SMILES

CC(=NC)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=NC)NC(=O)C1=CC=CC=C1

synonyms

Benzamide, N-[1-(methylamino)ethylidene]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.